molecular formula C20H21FN4O3 B299049 N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

Cat. No. B299049
M. Wt: 384.4 g/mol
InChI Key: GEYFNRACGAEUHG-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide (FBP) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in water is limited, which can make it difficult to work with in some experiments. In addition, further studies are needed to determine its long-term toxicity and potential side effects.

Future Directions

There are several future directions for research on N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a diagnostic tool for Alzheimer's disease. Studies are ongoing to develop imaging agents that can detect amyloid beta plaques in the brain. Finally, N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has potential applications in the field of pain management, and further studies are needed to determine its efficacy in human clinical trials.

Synthesis Methods

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide can be synthesized using a one-pot reaction method. The starting materials for the synthesis are 2-fluorobenzaldehyde, 2-methoxyphenylpiperazine, and ethyl acetoacetate. The reaction involves the condensation of these three compounds in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain pure N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide.

Scientific Research Applications

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has also been studied for its potential as a diagnostic tool for Alzheimer's disease due to its ability to bind to amyloid beta plaques in the brain.

properties

Product Name

N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

Molecular Formula

C20H21FN4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C20H21FN4O3/c1-28-18-9-5-4-8-17(18)24-10-12-25(13-11-24)20(27)19(26)23-22-14-15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,23,26)/b22-14+

InChI Key

GEYFNRACGAEUHG-HYARGMPZSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)N/N=C/C3=CC=CC=C3F

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)NN=CC3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

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